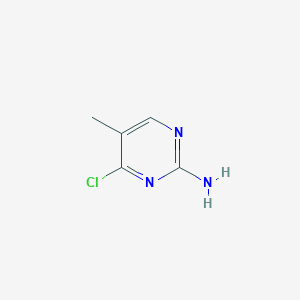

4-Chloro-5-methylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBZUFZWXJJBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343271 | |

| Record name | 4-chloro-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20090-58-8 | |

| Record name | 4-chloro-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-methylpyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the pyrimidine core's prevalence in biologically active molecules, this compound represents a valuable scaffold for the development of novel therapeutic agents. This document details its chemical structure, properties, and plausible synthetic routes, and outlines general experimental protocols for the biological evaluation of pyrimidine derivatives.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 20090-58-8[1] |

| Molecular Formula | C₅H₆ClN₃[1] |

| SMILES | CC1=CN=C(N=C1Cl)N[1] |

| InChIKey | UDBZUFZWXJJBAL-UHFFFAOYSA-N[1] |

Physicochemical and Spectrometric Properties

The following tables summarize the key physicochemical and spectrometric data for this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| Monoisotopic Mass | 143.0250249 Da | PubChem[1] |

| XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

Table 3: Spectrometric Data

| Spectrometry Type | Data | Source |

| Mass Spectrometry | Molecular Ion: 143 m/z, Major Fragment: 108 m/z | PubChem[1] |

| NIST Number | 253741 | PubChem[1] |

Synthesis and Experimental Protocols

The selective nucleophilic aromatic substitution (SNAr) at the C2 position of a 2,4-dichloropyrimidine can be challenging, as the C4 position is often more reactive. However, studies on the amination of 5-substituted-2,4-dichloropyrimidines have shown that C2 selectivity can be achieved, particularly with certain amine nucleophiles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on nucleophilic aromatic substitution reactions on dichloropyrimidine scaffolds. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve the desired yield and purity.

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, dissolve 2,4-dichloro-5-methylpyrimidine (1 equivalent) in ethanol.

-

Add aqueous ammonia (excess, e.g., 10-20 equivalents) to the solution.

-

Heat the reaction mixture with stirring at a temperature range of 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity assessed by HPLC.

Biological Activity and Drug Development Potential

While there is no specific biological activity data reported for this compound in the reviewed literature, the substituted pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.

Table 4: Known Biological Activities of Substituted Pyrimidines

| Therapeutic Area | Examples of Activity |

| Oncology | Kinase inhibitors, cytotoxic agents, antiproliferative agents |

| Infectious Diseases | Antiviral, antibacterial, antifungal agents |

| Inflammation | Anti-inflammatory agents |

| Central Nervous System | CNS depressants, receptor modulators |

Given the prevalence of the 2-aminopyrimidine moiety in kinase inhibitors, it is plausible that this compound and its derivatives could be explored for their potential as modulators of protein kinases involved in cell signaling pathways relevant to cancer and other proliferative diseases.

General Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach for screening a novel substituted pyrimidine, such as this compound, for potential anticancer activity.

Caption: General workflow for anticancer drug discovery with pyrimidines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases, owing to the established biological significance of the substituted pyrimidine scaffold. While specific biological data for this compound is limited in the public domain, this guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and a general framework for its biological evaluation. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-5-methylpyrimidin-2-amine (CAS No: 20090-58-8), a key chemical intermediate in various synthetic processes. The following sections detail its quantitative properties, general experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Data

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃.[1] Its structural and chemical properties are critical for its application in organic synthesis and potential use in drug discovery. The key physicochemical data are summarized below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20090-58-8 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Monoisotopic Mass | 143.0250249 Da | [1] |

| Calculated LogP | 1.2 | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Physical State | Solid / Powder | [3] |

Experimental Protocols for Property Determination

1. Melting Point Determination The melting point is a critical indicator of purity.

-

Methodology: A common method involves using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point range.[4]

2. Solubility Assessment Solubility data is crucial for reaction chemistry and formulation development.

-

Methodology: A standard qualitative method involves adding a small amount of the solute (this compound) to a test tube containing a known volume (e.g., 2 mL) of the solvent (e.g., water, ethanol, dichloromethane).[5] The mixture is agitated thoroughly. The substance is deemed soluble if it dissolves completely, partially soluble if some residue remains, and insoluble if it does not dissolve at all.[5] For quantitative analysis, the shake-flask method is often employed, where an excess of the solid is equilibrated with the solvent, and the concentration of the dissolved compound is measured.

3. Determination of Partition Coefficient (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.

-

Methodology: The shake-flask method is the classical approach. A solution of the compound is prepared in a biphasic system of n-octanol and water. After thorough mixing and allowing the phases to separate, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4. Acidity Constant (pKa) Measurement The pKa value indicates the strength of an acid or base and is vital for understanding a compound's behavior in different pH environments.

-

Methodology: Potentiometric titration is a precise method for pKa determination. A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a pH meter as the titrant is added. The pKa can be determined from the midpoint of the titration curve, where half of the amine has been protonated.

Synthesis and Workflow Visualization

This compound is a valuable intermediate. Understanding its synthesis is key to its application. A plausible synthetic route involves the reduction of a nitro-pyrimidine precursor.

References

Characterization of 4-Chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8): A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylpyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and its application in drug discovery. The information presented herein is intended to support researchers in the effective utilization of this versatile scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₆ClN₃ and a molecular weight of approximately 143.58 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20090-58-8 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 184-185 °C | Sigma-Aldrich |

| Boiling Point | 320.8 ± 34.0 °C at 760 mmHg | Sigma-Aldrich |

| IUPAC Name | This compound | [1] |

| InChI Key | UDBZUFZWXJJBAL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CN=C(N=C1Cl)N | [1] |

Synthesis and Purification

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Amino-4-hydroxy-5-methylpyrimidine This step would typically involve the condensation of a suitable 1,3-dicarbonyl compound (e.g., a methyl-substituted acetoacetate derivative) with guanidine or a related urea derivative under basic conditions.

Step 2: Chlorination to this compound The intermediate 2-Amino-4-hydroxy-5-methylpyrimidine would then be chlorinated. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

Detailed Protocol for a similar transformation (Microwave-assisted amination of a chloropyrimidine):

A related protocol for the derivatization of a 2-amino-4-chloro-pyrimidine highlights a common subsequent reaction. In a microwave reaction vial, 2 mmol of the 2-amino-4-chloro-pyrimidine is combined with 1 mL of anhydrous propanol. To this stirring solution, 2 mmol of a desired substituted amine and 200 µL of triethylamine are added. The reaction is heated to 120–140 °C for 15–30 minutes and monitored by TLC. After cooling, the product is worked up by dispersing the precipitate in saturated sodium bicarbonate solution and extracting with ethyl acetate.

Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. Below are the expected and reported spectroscopic data.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST database via PubChem.

| Ion Type | m/z | Relative Intensity |

| Molecular Ion [M]⁺ | 143 | High |

| Major Fragment | 108 | High |

Interpretation of Fragmentation: The fragmentation pattern of amines often involves alpha-cleavage. For this compound, the loss of a chlorine radical followed by rearrangement or the loss of HCN from the pyrimidine ring are plausible fragmentation pathways that could lead to the observed fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

-

Pyrimidine Proton (-CH=): A singlet for the proton on the pyrimidine ring is expected in the aromatic region, likely around δ 7.5-8.5 ppm.

¹³C NMR (Predicted):

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 15-25 ppm.

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 110-165 ppm. The carbon bearing the chlorine atom would be significantly downfield, while the carbon attached to the amino group would also be influenced.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic vibrational frequencies can be predicted based on the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (typically two bands for a primary amine) |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N, C=C (Pyrimidine Ring) | Stretching | 1500-1650 |

| N-H (Amine) | Bending | 1580-1650 |

| C-Cl | Stretching | 600-800 |

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many kinases. The chloro and methyl substituents provide handles for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Workflow for Utilization in Kinase Inhibitor Discovery:

References

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-5-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-Chloro-5-methylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs, particularly 2-chloro-5-methylpyridin-4-amine, to provide a foundational understanding of its physicochemical properties.

Physicochemical Properties

This compound is a substituted pyrimidine with the following chemical structure:

Molecular Formula: C₅H₆ClN₃ Molecular Weight: 143.57 g/mol IUPAC Name: this compound CAS Number: 20090-58-8

The aminopyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine base of ATP and thereby act as a competitive inhibitor for a variety of protein kinases.[1][2]

Solubility Profile

Table 1: Solubility Data for 2-chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | Slightly soluble (5.4 g/L) | Calculated[3] |

| Ethanol | Not Specified | Soluble | Qualitative[4] |

| Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative[4] |

| Dichloromethane (DCM) | Not Specified | Soluble | Qualitative[4] |

Based on this information, it is anticipated that this compound will exhibit low to moderate solubility in aqueous media and good solubility in polar organic solvents. The presence of the amino group and nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the chloro and methyl groups contribute to its lipophilicity.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies are not published, general chemical principles and data from related compounds suggest the following:

-

pH Stability: The pyridine analog, 2-chloro-5-methylpyridin-4-amine, is reported to be stable under neutral and weakly acidic conditions but may undergo decomposition in strong alkaline conditions.[4] This suggests that the pyrimidine analog will likely exhibit similar behavior. The chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution, a reaction that would be accelerated under basic conditions, leading to hydrolysis.

-

Thermal Stability: While no specific data exists for the target compound, thermal analysis of other pyrimidine derivatives indicates that their decomposition characteristics are highly dependent on their substitution patterns.[5] Supplier information for this compound recommends storage at 2-8°C under an inert atmosphere, suggesting that the compound may be sensitive to heat and oxidation.

-

Photostability: Aminopyrimidine derivatives can be susceptible to photodegradation.[6] The absorption of UV light can lead to the formation of reactive species and subsequent degradation products.[7]

Potential Degradation Pathways:

The primary degradation pathways for this compound are likely to be hydrolysis and photodecomposition.

Caption: Potential degradation pathways for this compound.

Biological Context: Potential as a Kinase Inhibitor

The aminopyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][2] These compounds can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. Given this precedent, it is plausible that this compound could serve as a fragment or starting point for the design of inhibitors targeting various kinases.

For instance, derivatives of 2-aminopyrimidine have been investigated as inhibitors of Src and Abl kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[8][9] Dysregulation of these pathways is a hallmark of many cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-5-methylpyrimidin-2-amine in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Compound Properties

4-Chloro-5-methylpyrimidin-2-amine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive chlorine atom and an amino group on the pyrimidine core, makes it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H6ClN3 | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 20090-58-8 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Role in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors. This compound is a key starting material for the synthesis of a class of kinase inhibitors that target critical regulators of the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). These enzymes are often dysregulated in cancer, making them prime targets for therapeutic intervention.

The primary synthetic utility of this compound lies in the reactivity of its C4 chlorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aryl amine fragments, a common feature in many ATP-competitive kinase inhibitors. The 2-amino group, on the other hand, often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.

Key Experimental Protocol: Synthesis of N-Aryl-5-methyl-pyrimidine-2,4-diamine Derivatives

The following is a detailed methodology for a key reaction involving this compound: the nucleophilic aromatic substitution with an aniline derivative to form a 2,4-diaminopyrimidine scaffold. This protocol is adapted from established methods for similar pyrimidine derivatives.

Materials and Reagents

-

This compound

-

Substituted aniline derivative (e.g., 4-fluoroaniline)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide, or 2-Butanol)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Microwave-Assisted Synthesis Procedure

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the desired substituted aniline (1.1 eq.), and a suitable solvent (e.g., ethanol).

-

Base Addition: Add triethylamine (2.0 eq.) to the reaction mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 120-140°C for 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Extraction: Add saturated aqueous sodium bicarbonate solution to the mixture and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-methyl-pyrimidine-2,4-diamine derivative.

Signaling Pathways and Logical Relationships

The kinase inhibitors synthesized from this compound often target key regulators of cell division. Below are diagrams representing the logical workflow of the synthesis and the targeted biological pathways.

Caption: Synthetic workflow for kinase inhibitor core synthesis.

Caption: Inhibition of the Aurora A kinase signaling pathway.

Caption: Inhibition of the Cyclin-Dependent Kinase (CDK) pathway.

References

Navigating the Isomeric Landscape of C5H6ClN3: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of Chloro-Nitrogenated Five- and Six-Membered Heterocycles

The molecular formula C5H6ClN3 represents a diverse landscape of structural isomers, each with unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of key isomers, focusing on their systematic IUPAC nomenclature, detailed synthetic protocols, tabulated physicochemical data, and known biological functions, including their roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Isomers of C5H6ClN3: A Structural Overview

The structural diversity of C5H6ClN3 primarily arises from the arrangement of atoms within different heterocyclic cores, most notably triazine and pyrimidine rings. The positions of the chlorine atom, as well as methyl and amino groups, give rise to a multitude of isomers, each with a distinct IUPAC name.

Triazine-Based Isomers

A prominent isomer in this class is 2-chloro-4,6-dimethyl-1,3,5-triazine .[1][2] This compound features a symmetrical triazine ring substituted with a chlorine atom and two methyl groups.

Pyrimidine-Based Isomers

The pyrimidine core allows for a greater number of positional isomers. Key examples include:

-

2-Amino-4-chloro-6-methylpyrimidine : This isomer features an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 6 of the pyrimidine ring.[3][4][5]

-

4-Amino-2-chloro-5-methylpyrimidine : In this arrangement, the amino and chloro substituents are swapped, with the methyl group at position 5.[6][7]

It is important to note that while other related structures such as 4-Amino-5-(chloromethyl)-2-methylpyrimidine and 2-chloro-4-(dimethylamino)pyrimidine are structurally similar, their molecular formulas (C6H8ClN3) differ from C5H6ClN3 and are therefore not direct isomers.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves multi-step processes, including the formation of the heterocyclic ring followed by functional group interconversions such as chlorination and amination.

General Synthetic Strategies

Chlorination of Hydroxypyrimidines and other Heterocycles: A common method for introducing a chlorine atom onto a heterocyclic ring is through the reaction of the corresponding hydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl3). This can be performed neat or in a suitable solvent.[8] A general, solvent-free protocol for the chlorination of hydroxy-pyrimidines involves heating the substrate with an equimolar amount of POCl3 in a sealed reactor.[8]

Amination of Chloropyrimidines: The introduction of an amino group is often achieved through nucleophilic aromatic substitution (SNAr) of a chloro-substituent. This can be accomplished using ammonia or primary/secondary amines.[9] Palladium-catalyzed Buchwald-Hartwig amination provides an alternative for less reactive amines.[9] Microwave-assisted synthesis can significantly reduce reaction times.[9]

Specific Experimental Protocols

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine:

This compound can be synthesized from 2-amino-4-hydroxy-6-methylpyrimidine by refluxing with phosphorus oxychloride.[3][4]

-

Procedure: A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorus oxychloride (35 mL) is refluxed until a homogenous solution is formed.[3] The excess phosphorus oxychloride is then removed under vacuum. The residue is cooled and carefully poured onto ice, and the pH is adjusted to 8 with 25% ammonia solution. The resulting precipitate is filtered, washed with water, and recrystallized from 50% ethanol to yield the final product.[4]

Deaminative Chlorination of Aminoheterocycles:

A modern approach for the conversion of an amino group to a chlorine atom involves a deaminative chlorination protocol. This method avoids harsh reagents and has a broad substrate scope.

-

General Procedure: An aminoheterocycle (1.0 equiv.) is reacted with pyrylium tetrafluoroborate (1.5 equiv.) and MgCl2 (2.0 equiv.) in acetonitrile (0.1 M). The mixture is stirred at 25 °C for 5 minutes and then heated at 120 °C for 16 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate, and the organic layer is extracted, dried, and concentrated to yield the chlorinated product.[10]

Quantitative Data Summary

The following table summarizes key physicochemical data for selected isomers of C5H6ClN3.

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-chloro-4,6-dimethyl-1,3,5-triazine | C5H6ClN3 | 143.58 | ||

| 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | 143.57 | 183-186[3] | |

| 4-Amino-2-chloro-5-methylpyrimidine | C5H6ClN3 | 143.57 | White to off-white crystalline powder[6] |

Biological Activities and Signaling Pathways

Derivatives of pyrimidine and triazine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Pyrimidine Derivatives

Pyrimidine derivatives are integral components of nucleic acids and are involved in numerous metabolic pathways.[11][12] Synthetic pyrimidine analogues are widely explored as therapeutic agents. For instance, various pyrimidine-based compounds act as inhibitors of kinases, such as Focal Adhesion Kinase (FAK), which is implicated in cancer progression and metastasis.[13] The inhibition of such kinases can disrupt downstream signaling cascades that regulate cell proliferation and survival.

Caption: Triazine derivatives targeting the EGFR/PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations described in this guide.

dot

Caption: General workflow for the chlorination of hydroxypyrimidines.

dot

Caption: General workflow for the amination of chloropyrimidines.

This guide provides a foundational understanding of the isomers of C5H6ClN3, with a focus on their synthesis and potential biological relevance. Further research into the specific properties and activities of each isomer is warranted to fully explore their therapeutic potential.

References

- 1. achemblock.com [achemblock.com]

- 2. 2-Chloro-4,6-dimethyl-1,3,5-triazine | C5H6ClN3 | CID 35658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]

- 9. benchchem.com [benchchem.com]

- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oled-intermediates.com [oled-intermediates.com]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylpyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a scaffold in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and applications in drug discovery. Detailed experimental protocols, data summaries, and visualizations of its role in signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore. The systematic study of pyrimidines dates back to the late 19th century, with significant advancements in their synthesis and functionalization throughout the 20th century. While the precise first synthesis of this compound is not prominently documented in seminal literature, its utility as a synthetic intermediate became apparent with the rise of targeted therapies, particularly in the realm of oncology.

It is crucial to distinguish this compound from its structural isomer, 2-chloro-5-methylpyridin-4-amine. The latter is a well-documented intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, finerenone. This guide focuses exclusively on the pyrimidine derivative. The emergence of this compound in the scientific literature coincides with the intensive search for small molecule kinase inhibitors, where the 2-aminopyrimidine core serves as an effective hinge-binding motif.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, handling, and use in synthetic and biological applications.[1]

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 20090-58-8 |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | UDBZUFZWXJJBAL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1Cl)N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Amino-5-methylpyrimidine-4-ol

-

Reactants: Ethyl 2-methylacetoacetate, Guanidine hydrochloride, Sodium ethoxide.

-

Procedure: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add ethyl 2-methylacetoacetate and guanidine hydrochloride.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-5-methylpyrimidine-4-ol.

Step 2: Chlorination to this compound

-

Reactants: 2-Amino-5-methylpyrimidine-4-ol, Phosphorus oxychloride (POCl₃).

-

Procedure: Carefully add 2-amino-5-methylpyrimidine-4-ol to an excess of phosphorus oxychloride.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[2] These kinases are crucial regulators of cell proliferation, angiogenesis, and cell cycle progression, making them attractive targets for cancer therapy.

The general structure of these inhibitors involves the substitution of the chlorine atom at the 4-position with various aryl or heteroaryl groups, while the amino group at the 2-position often serves as an anchor to the kinase hinge region. The methyl group at the 5-position can provide steric and electronic effects that influence binding affinity and selectivity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the role of this compound derivatives as kinase inhibitors and a typical experimental workflow for their synthesis and evaluation.

Inhibition of VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Synthetic and Evaluation Workflow

Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward, albeit not definitively documented in a single seminal publication, synthesis and its utility as a scaffold for potent kinase inhibitors underscore its importance. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and development of novel therapeutics based on this privileged pyrimidine core. The provided experimental outlines and visualizations serve as practical tools for researchers engaged in the synthesis and evaluation of new chemical entities in the field of medicinal chemistry.

References

Biological significance of the pyrimidine scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a privileged structure in the design of novel therapeutic agents.[1][2][3] The inherent ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[4][5] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[6] This arrangement confers unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, which facilitates potent and specific interactions with biological targets. The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities.[7]

Since 2013, a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs has highlighted pyrimidine as one of the most versatile and therapeutically valuable heteroaromatic scaffolds.[4][8] These approvals underscore the pivotal role of pyrimidines in modern drug discovery across oncology, anti-infectives, immunology, and neurological disorders.[4] Pyrimidine-fused bicyclic heterocycles, in particular, have been identified as privileged structures for the development of new drugs, with 22 such compounds approved for cancer therapy.[9]

Quantitative Insights into Biological Activity

The potency of pyrimidine-based compounds is typically quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro activities of several pyrimidine derivatives against various targets.

Anticancer Activity

| Compound Class | Target/Cell Line | IC50 Value (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 17.50 | [10] |

| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colon Cancer) | 43.75 | [10] |

| Indolyl-pyrimidine | MCF-7 (Breast Cancer) | 5.1 | [11] |

| Indolyl-pyrimidine | HepG2 (Liver Cancer) | 5.02 | [11] |

| Indolyl-pyrimidine | HCT-116 (Colon Cancer) | 6.6 | [11] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Data for 3b shows excellent growth inhibition | [12] |

| Indazol-pyrimidine | MCF-7 (Breast Cancer) | 1.629 (for 4f) | [3] |

| Pyrazolo[3,4-d]pyrimidine | GIN8 (Glioblastoma) | 11.2 | [5] |

| Pyrimidine-based Aurora Kinase Inhibitor | U937 (Leukemia) | 0.012 (for 38j) | |

| Pyrimidine-based EGFR Inhibitor | A549 (Lung Cancer) | 0.80 (for 131) | [2] |

Antimicrobial Activity

| Compound Class | Microorganism | MIC Value (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine | S. aureus | 0.87 (for 12) | [6] |

| Pyrimidin-2-ol/thiol/amine | B. subtilis | 0.96 (for 5) | [6] |

| Pyrimidin-2-ol/thiol/amine | E. coli | 0.91 (for 2) | [6] |

| Pyrimidin-2-ol/thiol/amine | P. aeruginosa | 0.77 (for 10) | [6] |

| Pyrimidin-2-ol/thiol/amine | C. albicans | 1.73 (for 12) | [6] |

| Pyrimidine-based derivative | E. coli | 6.5 (for 2a) | [13] |

| Pyrrolo[2,3-d]pyrimidine | S. aureus | Good activity for a7, a8, a9 | [14] |

| Pyrimidine-based derivative | S. aureus | 16.26 µg/ml (for S1) | [15] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | B. subtilis | 16-102 (for 9d, 9n, 9o, 9p) | [16] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | C. albicans | 15.50-26.30 (for 9d, 9n, 9o, 9p) | [16] |

Anti-inflammatory Activity

| Compound Class | Target | IC50 Value (µM) | Reference |

| Pyrimidine derivative | COX-2 | Highly selective (for L1, L2) | [1] |

| Pyrimidine derivative | COX-1 | 95.0 to >100 | [7] |

| Pyrimidine derivative | COX-2 | 3.5 (for 2a) | [13] |

| Pyrido[2,3-d]pyrimidine | Lipoxygenase | 42 (for 2a) | [17] |

Antiviral Activity

| Compound Class | Virus | EC50 Value (µM) | Reference |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine | Zika Virus | 5.25 (for compound 1) | [18] |

| Pyrimidine NNRTI | HIV-1-IIIB | <0.01 (for most compounds) | [2] |

| Pyrimido[4,5-d]pyrimidine | HCoV-229E | Intriguing activity for 7a, 7b, 7f | [19] |

| Pyrazolo[3,4-d]pyrimidine nucleoside | Adenovirus, Influenza B, etc. | 1 to 10 | [4] |

| DHODH Inhibitor (Cmp1) | Human Cytomegalovirus | Low micromolar to nanomolar | [20] |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Pyrimidine derivatives have proven to be particularly effective as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention.[21] Pyrimidine-based inhibitors, such as gefitinib and osimertinib, have been developed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.[10][21] These inhibitors mimic the adenine ring of ATP and form hydrogen bonds with the hinge region of the kinase.[22]

Aurora Kinase Signaling

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[12] Overexpression of Aurora kinases is frequently observed in human cancers and is associated with genomic instability. Pyrimidine-based inhibitors have been developed to target the ATP-binding pocket of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols

The synthesis of pyrimidine derivatives can be achieved through various well-established methods. Below are representative protocols for the synthesis of different classes of pyrimidine compounds and a general procedure for a common biological assay.

Protocol 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[13][18][23]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or other Lewis acids) (catalytic amount)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl acetoacetate, urea/thiourea, and the catalyst in ethanol is refluxed for 4-12 hours.[18]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[24]

Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives

2-Aminopyrimidines are commonly synthesized by the condensation of a β-dicarbonyl compound with guanidine.[1][25]

Materials:

-

β-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Base (e.g., sodium ethoxide or potassium carbonate) (2.5 mmol)

-

Solvent (e.g., ethanol or DMF) (15 mL)

Procedure:

-

To a solution of the β-dicarbonyl compound in the chosen solvent, the base is added, and the mixture is stirred for 15-30 minutes at room temperature.

-

Guanidine hydrochloride is then added, and the reaction mixture is heated to reflux for 6-24 hours.[1]

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Pyrimidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the pyrimidine derivative (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Drug Discovery Workflow

The journey from a pyrimidine scaffold to a potential drug candidate involves a multi-step process.

Conclusion

The pyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry. The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. From the targeted inhibition of kinases in cancer to the disruption of viral replication and the impediment of microbial growth, pyrimidine derivatives continue to provide a fertile ground for the discovery and development of novel therapeutic agents.

References

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 2. ukm.my [ukm.my]

- 3. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijcea.org [ijcea.org]

- 20. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biginelli Reaction [organic-chemistry.org]

- 24. jetir.org [jetir.org]

- 25. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-5-methylpyrimidin-2-amine: An Essential Intermediate for Pharmaceutical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-5-methylpyrimidin-2-amine, a key building block in the development of various pharmaceutical agents. The described methodology involves a two-step synthetic sequence commencing with the formation of the pyrimidine core, followed by a robust chlorination procedure. Detailed experimental protocols for each step are provided, along with a summary of the required starting materials and expected outcomes. This application note is intended to serve as a practical resource for researchers in medicinal chemistry and process development.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. The specific intermediate, this compound, serves as a crucial precursor for the synthesis of a variety of targeted therapeutic agents. The presence of the chloro-, amino-, and methyl- functional groups on the pyrimidine ring allows for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery programs. This document outlines a reliable and reproducible two-step synthesis of this compound from readily available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrimidine ring by the condensation of an in-situ generated β-ketoester equivalent with guanidine to yield 2-amino-5-methylpyrimidin-4-ol. The second step is the chlorination of the hydroxyl group on the pyrimidine ring using a suitable chlorinating agent to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyrimidin-4-ol

This procedure details the formation of the pyrimidine ring through the condensation of in-situ generated ethyl 2-formylpropionate with guanidine.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Sodium | Na | 22.99 | 2.2 |

| Absolute Ethanol | C₂H₅OH | 46.07 | - |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 1.0 |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.1 |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.0 |

Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add metallic sodium (2.2 eq.) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl propionate (1.0 eq.) and ethyl formate (1.1 eq.) dropwise at a temperature of 50-60 °C. After the addition is complete, stir the mixture at this temperature for 2-3 hours.

-

Cyclocondensation with Guanidine: Prepare a solution of guanidine by dissolving guanidine hydrochloride (1.0 eq.) in a solution of sodium ethoxide (1.0 eq.) in ethanol. Add this guanidine solution to the reaction mixture from the previous step.

-

Reaction: Heat the resulting mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7. The precipitated solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield 2-amino-5-methylpyrimidin-4-ol.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This protocol describes the chlorination of 2-amino-5-methylpyrimidin-4-ol using phosphorus oxychloride.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Amino-5-methylpyrimidin-4-ol | C₅H₇N₃O | 125.13 | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 - 5.0 |

| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | 1.0 - 1.2 |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place 2-amino-5-methylpyrimidin-4-ol (1.0 eq.) and add phosphorus oxychloride (3.0-5.0 eq.) cautiously. If desired, N,N-dimethylaniline (1.0-1.2 eq.) can be added as a catalyst and acid scavenger.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization and Isolation: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of 7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield: 75-85%

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Melting Point | 188-192 °C |

| ¹H NMR | Consistent with the structure of this compound |

| Mass Spectrometry | [M+H]⁺ peak at m/z 144.0 |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. Handle with extreme care.

-

The quenching of the reaction mixture is highly exothermic and should be performed slowly and with adequate cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable two-step synthetic route for the preparation of this compound. The described protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process safety considerations. The availability of this key intermediate is crucial for the advancement of drug discovery programs targeting a wide range of diseases.

Application Notes and Protocols: 4-Chloro-5-methylpyrimidin-2-amine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylpyrimidin-2-amine is a valuable and versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established privileged structure, forming the core of numerous clinically approved drugs. This is due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The strategic placement of a chlorine atom at the 4-position and a methyl group at the 5-position provides a handle for introducing diverse chemical moieties through various cross-coupling reactions, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of kinase inhibitors, complete with detailed experimental protocols and data on their biological activity.

Key Advantages of this compound in Kinase Inhibitor Synthesis

-

Versatile Handle for C-C and C-N Bond Formation: The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents to explore the chemical space and optimize inhibitor-target interactions.

-

Established Hinge-Binding Motif: The 2-aminopyrimidine core effectively interacts with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.

-

Modulation of Physicochemical Properties: The methyl group at the 5-position can contribute to hydrophobic interactions within the active site and influence the overall conformation and physicochemical properties of the final inhibitor, such as solubility and metabolic stability.

Data Presentation: Inhibitory Activity of Kinase Inhibitors Derived from Aminopyrimidine Scaffolds

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using aminopyrimidine building blocks, demonstrating the potential of the this compound scaffold in developing potent inhibitors against various kinase targets.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 8h | PLK4 | 0.0067 | [1] |

| Compound 3b | PLK4 | 0.0312 | [1] |

Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

Derivatives of this compound have the potential to target a range of kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. Below are representations of key pathways that can be modulated by inhibitors derived from this scaffold.

Polo-Like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation is closely linked to tumorigenesis.[1] Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells, making it an attractive target for cancer therapy.

Aurora Kinase A Signaling Pathway

Aurora Kinase A (AURKA) is a key regulator of mitosis, involved in centrosome maturation and spindle assembly.[2][3] Its overexpression is common in many cancers, correlating with poor prognosis.

Src-Abl Signaling Pathway

The Src and Abl tyrosine kinases are involved in various signaling pathways that regulate cell proliferation, survival, and migration. The fusion protein BCR-Abl is a key driver in chronic myeloid leukemia (CML). Dual Src/Abl inhibitors have shown significant therapeutic benefit.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a key starting material. These protocols are based on established palladium-catalyzed cross-coupling reactions.

Generalized Experimental Workflow

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl/Heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equivalents)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02 - 0.1 equivalents)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq) to a dry Schlenk flask.

-

Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

-

Synthesized kinase inhibitor

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.

-

In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader. The signal will be inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery efforts targeting a variety of kinases implicated in human diseases. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to develop novel and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Palladium-Catalyzed Suzuki Cross-Coupling of 4-Chloro-5-methylpyrimidin-2-amine

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of this core structure via carbon-carbon bond-forming reactions is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating these bonds, offering a broad substrate scope and high functional group tolerance.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki cross-coupling of 4-Chloro-5-methylpyrimidin-2-amine with various aryl and heteroaryl boronic acids. This reaction facilitates the synthesis of 4-aryl-5-methylpyrimidin-2-amine derivatives, which are valuable intermediates for creating libraries of compounds for screening in oncology, inflammatory diseases, and other therapeutic areas. While direct literature for this specific substrate is limited, the protocols and data presented here are compiled and adapted from robust procedures for structurally and electronically analogous substrates, such as other substituted chloropyrimidines and aminopyridines.[2][3][4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds in the presence of a base and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

The general scheme for the reaction is as follows:

Caption: General reaction scheme for the Suzuki cross-coupling.